Lipophilicity Comparison: 3-Methyl Substitution
The target compound displays a predicted XLogP3 of 2.9, which is 0.6 log units higher than 4-(3-nitrophenoxy)piperidine (XLogP3 = 2.3, des-methyl analog) and 1.1 log units higher than 4-(4-nitrophenoxy)piperidine (XLogP3 = 1.8, para-nitro analog) [1]. This increase in calculated lipophilicity is driven by the 3-methyl substituent on the phenyl ring, which adds ~0.5–0.6 logP units per methyl group in this chemical environment. Higher lipophilicity correlates with improved passive membrane permeability and potential blood-brain barrier (BBB) penetration, a critical parameter for CNS-targeted drug discovery programs [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-(3-Nitrophenoxy)piperidine (CAS 586412-89-7): XLogP3 = 2.3; 4-(4-Nitrophenoxy)piperidine (CAS 162402-39-3): XLogP3 = 1.8 |
| Quantified Difference | +0.6 log units vs. des-methyl analog; +1.1 log units vs. para-nitro analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
CNS drug discovery programs prioritize compounds with XLogP3 in the 2–4 range; the target compound's predicted value of 2.9 falls within this window, whereas both comparators sit below or at the lower boundary, making the target compound a more suitable starting point for BBB-penetrant lead optimization.
- [1] PubChem Computed Properties: XLogP3 values for CID 23366929 (2.9), CID 14674153 (2.3), and CID 21918653 (1.8). National Center for Biotechnology Information, PubChem release 2025.09.15. View Source
- [2] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420–434. View Source
